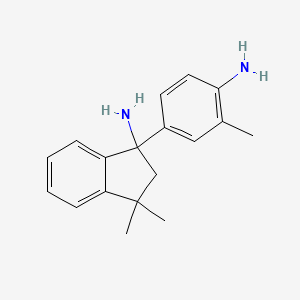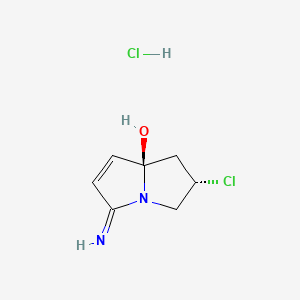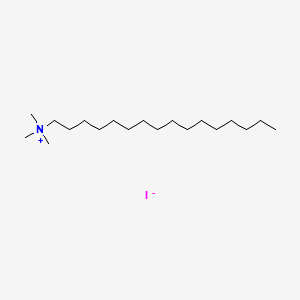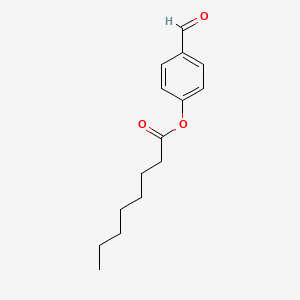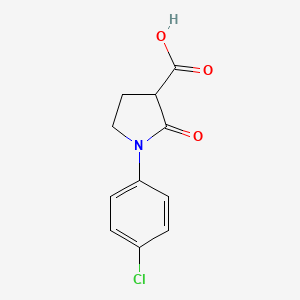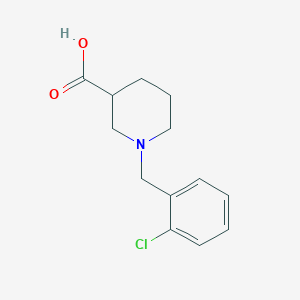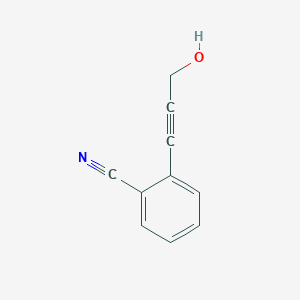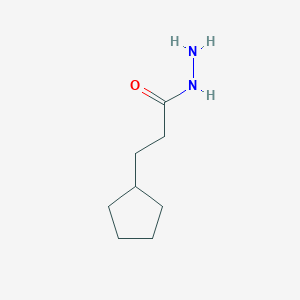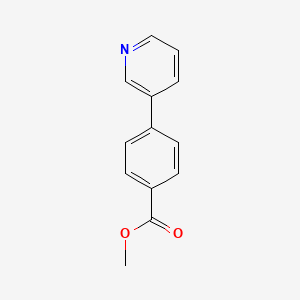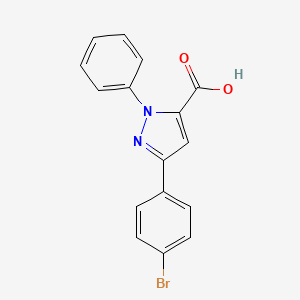
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid” is a nitrogen-rich organic compound . It is related to other compounds by their synthesis .
Synthesis Analysis
The syntheses of a formazan and a verdazyl radical are reported along with their crystal structures, UV–Vis spectra, and the EPR spectrum of the radical . In addition, the isolation of a possible by-product was achieved . Verdazyl radicals are a family of organic radicals first reported by Kuhn & Trischmann (1963) who emphasized their intense green color and their stability .Molecular Structure Analysis
The title compounds, C19H15BrN4, C20H16BrN4 and C20H15BrN4, are nitrogen-rich organic compounds that are related by their synthesis . The verdazyl radical, in which stacking leads to antiferromagnetic interactions, was reported previously . For this compound, improved structural data and spectroscopic data are presented .Chemical Reactions Analysis
The formazan molecule shows signs of rapid intramolecular H-atom exchange typical for this class of compounds and spectroscopic data are provided in addition to the crystal structure . The triazole compound is a side-product of the verdazyl synthesis .Scientific Research Applications
Optical Materials
A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which includes derivatives similar to the compound , have been synthesized and characterized. These compounds have demonstrated significant optical nonlinearity, making them potential candidates for optical limiting applications. This property was studied using the open-aperture z-scan technique, revealing compounds with carboxylic acid groups and ester substituents showing maximum nonlinearity (Chandrakantha et al., 2013).
Biomedical Applications
Electrochemically induced multicomponent transformations involving compounds similar to 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid have been explored, yielding new compounds with promising applications in regulating inflammatory diseases, as evidenced by docking studies. This highlights the potential of such compounds in the development of treatments for various inflammatory conditions (Ryzhkova et al., 2020).
Catalysis
Research into pyrazole-containing ligands has indicated their utility in stabilizing metal complexes used as pre-catalysts in cross-coupling reactions. The introduction of various substituents, including bromophenyl groups, into the pyrazole ring can fine-tune the electrophilic and steric properties of these metal complexes. This adjustability enhances their catalytic activity in Suzuki–Miyaura cross-coupling reactions, demonstrating the versatility of pyrazole derivatives in synthetic chemistry applications (Ocansey et al., 2018).
Antifungal Activity
Novel pyrazole derivatives, including those with bromophenyl substitutions, have shown significant antifungal activity against several phytopathogenic fungi. This suggests the potential of such compounds in the development of new antifungal agents, highlighting their importance in addressing agricultural and health-related fungal challenges (Du et al., 2015).
Safety and Hazards
Future Directions
As of late, verdazyls experience renewed interest, partially as a result of the improvements concerning their syntheses, enabling the introduction of a large variety of substitution patterns . This suggests that there may be future research directions in the synthesis and application of similar compounds.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazolines and their derivatives, have confirmed biological and pharmacological activities . They interact with their targets, leading to various changes at the molecular level that result in their diverse biological activities .
Biochemical Pathways
Compounds like pyrazolines and their derivatives are known to affect various cellular components negatively due to oxidative stress . They increase the production of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage .
Result of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to cause various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGSUDOTLLOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391043 | |
| Record name | 5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618102-61-7 | |
| Record name | 5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




